N-[(4-chlorophenyl)methyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl backbone. Key structural attributes include:
- Substituents: A (2-chlorophenyl)methyl group at position 3 of the thienopyrimidinone core. A sulfanyl group at position 2, connected to an acetamide moiety. The acetamide nitrogen is further substituted with a (4-chlorophenyl)methyl group.
- The 4-oxo group and acetamide functionality offer hydrogen-bonding sites, which may influence solubility and target interactions.
This structure is designed to optimize interactions with biological targets, such as kinases or enzymes, where the thienopyrimidinone scaffold is a known pharmacophore .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c23-16-7-5-14(6-8-16)11-25-19(28)13-31-22-26-18-9-10-30-20(18)21(29)27(22)12-15-3-1-2-4-17(15)24/h1-10H,11-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKIOFICYLNVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related compounds, focusing on molecular features, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Chlorophenyl Positioning : The target compound’s 2-chlorophenyl group (meta to acetamide) may confer steric or electronic advantages over para-substituted analogs (e.g., ).
- Lipophilicity : Dichlorophenyl () and dual chlorophenyl (target) substituents increase logP, favoring passive diffusion but possibly reducing aqueous solubility.
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis, similar to ’s diazonium coupling (yields >90% ), whereas pyrimidine derivatives () are synthesized via thiol-chloroacetamide reactions under milder conditions.
Thermal Stability: The dihydropyrimidinone derivative () exhibits a high melting point (230°C), suggesting strong crystalline packing due to hydrogen bonding, a trait less evident in bulkier thienopyrimidinones.
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